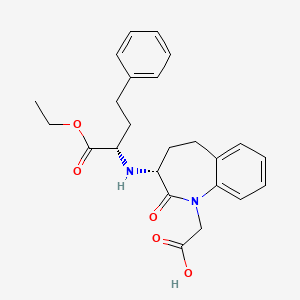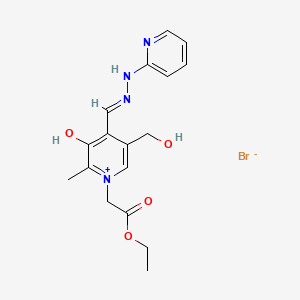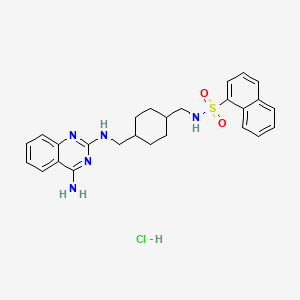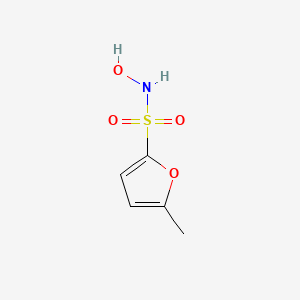
Cimlanod
概要
説明
シムラノドは、CXL-1427という開発コードでも知られており、急性心不全の治療のために主に研究されている実験薬です。これは、後にブリストル・マイヤーズスクイブに買収されたCardioxyl Pharmaceuticalsによって発見されました。 シムラノドは、心臓血管の利益で知られるニトロキシル のプレドラッグです .
準備方法
シムラノドの合成には、N-ヒドロキシ-5-メチルフラン-2-スルホンアミドの調製が含まれます。 合成経路には通常、制御された条件下での5-メチルフラン-2-スルホニルクロリドとヒドロキシルアミンの反応が含まれ、目的の生成物が得られます . 産業生産方法は、高収率と純度を確保するために最適化されていますが、大規模生産に関する具体的な詳細は、独自の技術であり、公表されていません。
化学反応の分析
シムラノドは、血流中でpH依存性の化学的分解を受けてニトロキシルを放出します。この反応は、その薬理活性に不可欠です。 この化合物は中性pHでは安定していますが、生理的pHの存在下で分解してニトロキシルと不活性な副生成物を生成します . その合成に使用される一般的な試薬には、ヒドロキシルアミンとスルホニルクロリドが含まれます。その分解から形成される主な生成物はニトロキシルであり、さまざまな生物学的効果を発揮します。
科学研究の用途
シムラノドは、急性心不全の治療における可能性について広く研究されてきました。これは、心臓出力の改善と心不全に関連する症状の軽減に有望であることが示されています。 この化合物のニトロキシルを放出する能力は、心臓機能に対するニトロキシルの影響を研究する際に、特に心臓血管研究において貴重なツールとなります .
科学的研究の応用
Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. It has shown promise in improving cardiac output and reducing symptoms associated with heart failure. The compound’s ability to release nitroxyl makes it a valuable tool in cardiovascular research, particularly in studying the effects of nitroxyl on heart function .
作用機序
シムラノドは、血流中で分解されるとニトロキシルを放出するプレドラッグとして作用します。ニトロキシルは血管を拡張し、心臓の収縮期機能と拡張期機能を強化します。これは、心臓の筋肉と血管への直接的な作用を含む独自のメカニズムを通じてこれらの効果を実現します。 ニトロキシルは、チオールや金属中心などのさまざまな分子標的に作用し、血管拡張と心臓機能の改善につながります .
類似の化合物との比較
シムラノドは、ニトロキシルドナーとして知られる化合物のクラスに属します。同様の化合物には、Cardioxyl Pharmaceuticalsによって開発された別のニトロキシルドナーであるCXL-1020があります。 他のニトロキシルドナーと比較して、シムラノドは臨床試験で安定性と有効性の向上が見られています . その他の類似の化合物には、セレラックス、ウラリティドやセンデリチドなどのナトリウム利尿ペプチド、シナシグアートやベリシグアートなどの可溶性グアニル酸シクラーゼモジュレーターなどがあります . これらの化合物も血管拡張特性を示しますが、作用機序と臨床用途が異なります。
類似化合物との比較
Cimlanod is part of a class of compounds known as nitroxyl donors. Similar compounds include CXL-1020, another nitroxyl donor developed by Cardioxyl Pharmaceuticals. Compared to other nitroxyl donors, this compound has shown improved stability and efficacy in clinical trials . Other similar compounds include serelaxin, natriuretic peptides like ularitide and cenderitide, and soluble guanylate cyclase modulators such as cinaciguat and vericiguat . These compounds also exhibit vasodilatory properties but differ in their mechanisms of action and clinical applications.
特性
IUPAC Name |
N-hydroxy-5-methylfuran-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-4-2-3-5(10-4)11(8,9)6-7/h2-3,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXKIXWSKOENAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288087 | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620330-72-4 | |
| Record name | N-Hydroxy-5-methyl-2-furansulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620330-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cimlanod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620330724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimlanod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14983 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cimlanod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMLANOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US4FK1EPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B606612.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
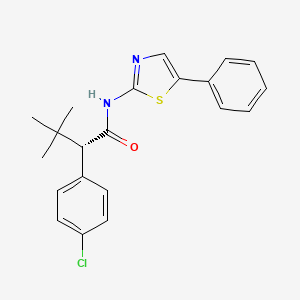
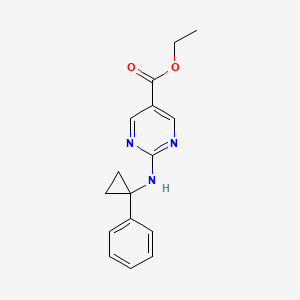
![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)
